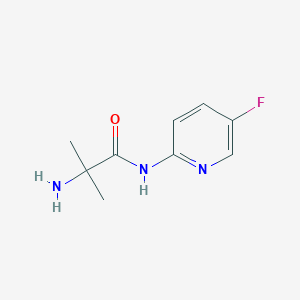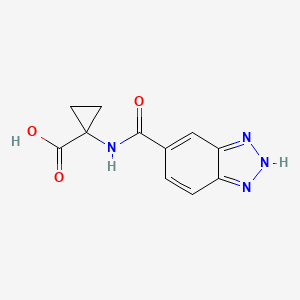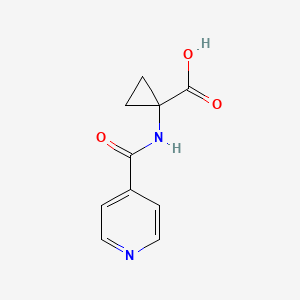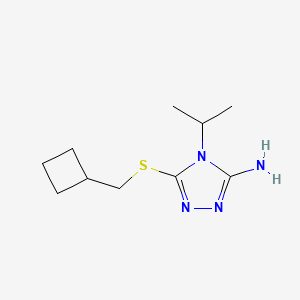
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a crucial role in the regulation of blood pressure, vascular tone, and platelet aggregation. BAY 73-6691 has been studied extensively for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and other related disorders.
Mecanismo De Acción
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 works by selectively inhibiting sGC, which is an important enzyme that plays a crucial role in the regulation of blood pressure, vascular tone, and platelet aggregation. By inhibiting sGC, 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 increases the levels of cyclic guanosine monophosphate (cGMP), which results in vasodilation and improved vascular function.
Biochemical and Physiological Effects:
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has been shown to improve vascular function, reduce pulmonary hypertension, and prevent platelet aggregation. It has also been shown to increase the levels of cGMP, which results in vasodilation and improved vascular function. 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various cardiovascular and pulmonary diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 is a selective inhibitor of sGC, which makes it a useful tool for studying the role of sGC in various physiological processes. However, its specificity for sGC may limit its use in certain experiments where other enzymes may be involved. Additionally, the cost of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 may be prohibitive for some researchers.
Direcciones Futuras
There are several potential future directions for research involving 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691. One area of interest is the potential use of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 in the treatment of various cardiovascular and pulmonary diseases, such as pulmonary hypertension and heart failure. Another area of interest is the development of more selective inhibitors of sGC, which may have fewer off-target effects than 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691. Additionally, further studies are needed to elucidate the precise mechanisms by which 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 exerts its therapeutic effects.
Métodos De Síntesis
The synthesis of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 involves a multi-step process that includes the preparation of 5-fluoropyridine-2-carboxylic acid, which is then converted to the corresponding amide using 2-amino-2-methylpropan-1-ol. The final product is obtained through a series of purification steps, including crystallization and chromatography.
Aplicaciones Científicas De Investigación
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve vascular function, reduce pulmonary hypertension, and prevent platelet aggregation. 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction and other related disorders.
Propiedades
IUPAC Name |
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-9(2,11)8(14)13-7-4-3-6(10)5-12-7/h3-5H,11H2,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGCBQXVIKSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)

![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
